3-chloro-N-[4-(dimethylamino)phenyl]propanamide
Description
Properties
IUPAC Name |
3-chloro-N-[4-(dimethylamino)phenyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-14(2)10-5-3-9(4-6-10)13-11(15)7-8-12/h3-6H,7-8H2,1-2H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBZJVYBZJOYRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399983 | |
| Record name | 3-chloro-N-[4-(dimethylamino)phenyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
544667-97-2 | |
| Record name | 3-chloro-N-[4-(dimethylamino)phenyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials
- 4-(dimethylamino)aniline : The aromatic amine bearing a dimethylamino group at the para position.
- 3-chloropropionyl chloride : The acid chloride providing the 3-chloropropanoyl moiety.
Reaction Mechanism
The primary amine group of 4-(dimethylamino)aniline acts as a nucleophile and attacks the electrophilic carbonyl carbon of 3-chloropropionyl chloride. This nucleophilic acyl substitution results in the formation of the amide bond and release of hydrochloric acid (HCl).
Reaction Conditions
- Solvent : Typically an inert organic solvent such as dichloromethane or tetrahydrofuran (THF) is used.
- Base : Triethylamine or another organic base is added to neutralize the HCl formed during the reaction, preventing protonation of the amine and side reactions.
- Temperature : The reaction is generally conducted at room temperature to avoid decomposition or side reactions.
- Time : Reaction times vary but typically range from 1 to 4 hours to ensure complete conversion.
Work-up and Purification
- The reaction mixture is quenched with water to hydrolyze excess acid chloride.
- The organic layer is separated and washed to remove inorganic salts and residual acid.
- Purification is achieved by recrystallization or column chromatography to isolate the pure 3-chloro-N-[4-(dimethylamino)phenyl]propanamide.
Industrial Scale Preparation
Industrial production mirrors the laboratory synthesis with adaptations for scale:
- Larger reactors with controlled temperature and stirring.
- Use of continuous addition of acid chloride to control reaction rate and heat release.
- Advanced purification techniques such as crystallization under controlled cooling or preparative chromatography.
- Quality control steps to ensure batch consistency and purity.
Comparative Data Table of Preparation Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Solvent | Dichloromethane, THF | Same, with solvent recovery systems |
| Base | Triethylamine | Triethylamine or other organic bases |
| Temperature | Room temperature (20–25 °C) | Controlled (20–30 °C) with cooling |
| Reaction time | 1–4 hours | 2–6 hours with monitoring |
| Work-up | Aqueous quench, extraction | Continuous extraction and washing |
| Purification | Recrystallization, chromatography | Crystallization, filtration, drying |
| Yield | Typically 70–85% | 75–90% with process optimization |
Research Findings and Notes
- The presence of the electron-donating dimethylamino group on the aromatic ring enhances nucleophilicity of the amine, facilitating efficient amide bond formation.
- Triethylamine is effective in scavenging HCl, preventing side reactions such as hydrolysis or polymerization.
- Reaction conditions are mild, minimizing decomposition of sensitive functional groups.
- Purity of starting materials and control of moisture are critical for high yield and purity.
- Alternative bases such as pyridine or inorganic bases may be used but can affect reaction rate and product quality.
- The method is adaptable to synthesis of related amides by varying the aromatic amine or acid chloride.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[4-(dimethylamino)phenyl]propanamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding amides or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Hydrolysis: Acidic hydrolysis uses hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).
Major Products Formed
Substitution: Products depend on the nucleophile used, such as azides or thiocyanates.
Oxidation: Corresponding amides or carboxylic acids.
Reduction: Corresponding amines.
Scientific Research Applications
Medicinal Chemistry Applications
3-chloro-N-[4-(dimethylamino)phenyl]propanamide has been investigated primarily for its role as a pharmaceutical agent, particularly in oncology.
Cancer Treatment
The compound has shown promise in targeting mutated forms of the epidermal growth factor receptor (EGFR), which is implicated in various cancers, including non-small cell lung cancer (NSCLC). Research indicates that it may selectively inhibit certain activating mutations of EGFR while sparing wild-type EGFR, potentially reducing associated toxicities such as skin rashes and diarrhea commonly seen with existing therapies .
Case Study: EGFR Inhibition
- Objective : To evaluate the efficacy of this compound against specific EGFR mutations.
- Findings : The compound demonstrated higher potency against the L858R activating mutant and T790M resistance mutant compared to wild-type EGFR, suggesting its utility as a targeted therapy for patients who have developed resistance to first-line EGFR inhibitors .
Pharmacological Investigations
The compound has been part of studies aimed at understanding its pharmacokinetics and pharmacodynamics. It exhibits favorable properties such as higher aqueous solubility and permeability, making it a suitable candidate for further development as a therapeutic agent .
Other Potential Applications
Beyond oncology, this compound may have applications in other areas:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, warranting further investigation into its efficacy against various pathogens.
- Chemical Synthesis : The compound can serve as an intermediate in synthesizing more complex molecules, particularly in developing new pharmaceutical agents.
Mechanism of Action
The mechanism of action of 3-chloro-N-[4-(dimethylamino)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In biological systems, it may interfere with cellular pathways, leading to effects such as cell cycle arrest or apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The following table highlights key structural analogs and their substituent-driven differences:
Key Observations:
- Electron-Donating Groups (e.g., -N(CH₃)₂, -CH₃): Increase solubility in polar solvents and modulate basicity. The dimethylamino group in the target compound enhances polarity compared to methyl or isopropyl analogs .
- Electron-Withdrawing Groups (e.g., -SO₂NH₂, -OCF₃): Improve electrophilicity, making the compound more reactive in nucleophilic substitution reactions. The sulfamoyl group in 3-chloro-N-[4-sulfamoylphenyl]propanamide also promotes crystalline packing via N–H⋯O hydrogen bonds .
- Lactam Moieties (e.g., 2-oxopyrrolidin-1-yl): Introduce strain and accelerate ring-opening reactions, expanding utility in polymer synthesis .
Physicochemical Properties
Biological Activity
3-Chloro-N-[4-(dimethylamino)phenyl]propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C11H14ClN
- Molecular Weight : 215.69 g/mol
- IUPAC Name : this compound
The presence of the chloro substituent and a dimethylamino group significantly influences its biological activity.
The compound's mechanism of action is primarily linked to its interaction with various biological targets, including receptors and enzymes. It has been shown to exhibit:
- Anticancer Activity : By inhibiting specific pathways involved in tumor growth.
- Antimicrobial Properties : Exhibiting activity against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
Research indicates that this compound may act as an inhibitor of certain oncogenic pathways. For instance, it has been evaluated for its ability to inhibit the PRMT5 protein, which is implicated in various cancers. In studies, it demonstrated an IC50 value indicating effective inhibition at micromolar concentrations .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. It showed significant activity against a range of bacterial strains, with mechanisms involving disruption of bacterial cell wall synthesis and interference with metabolic pathways. The results from various studies suggest that it could be effective against resistant strains of bacteria .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the core structure can significantly enhance or diminish biological activity. The following table summarizes key findings:
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increased potency against cancer cells |
| Alteration of the amide group | Changes in solubility and receptor binding affinity |
| Variation in halogen substituents | Modulation of antimicrobial efficacy |
Study on Anticancer Properties
In a study focusing on cancer cell lines, this compound was tested against several types of cancer cells. The results demonstrated a dose-dependent reduction in cell viability, suggesting potential as a chemotherapeutic agent. Notably, the compound exhibited selectivity towards cancerous cells over normal cells, indicating a favorable therapeutic index .
Study on Antimicrobial Effects
Another investigation assessed the compound's efficacy against various bacterial strains. The results highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, with particular potency observed against methicillin-resistant Staphylococcus aureus (MRSA). The study concluded that this compound could serve as a lead for developing new antibiotics .
Q & A
Q. What synthetic routes are established for 3-chloro-N-[4-(dimethylamino)phenyl]propanamide, and how can reaction conditions be optimized?
Q. Which analytical techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are essential:
- ¹H NMR : Diagnostic peaks include δ 14.20 (amide NH) and 3.01 ppm (CH₂N) in analogs .
- HPLC : Retention time comparison ensures purity (>95%) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., m/z 446 [M+H]⁺ in analogs) .
| Technique | Key Data Points | Structural Insight | Reference |
|---|---|---|---|
| ¹³C NMR | Carbonyl (δ ~170) | Validates amide backbone | |
| HPLC | Retention time vs. standard | Assesses purity |
Q. What preliminary biological assays are recommended for bioactivity screening?
Focus on antimicrobial and enzyme inhibition assays:
- Antimicrobial : Broth microdilution against S. aureus and E. coli (MIC determination) .
- Enzyme Inhibition : Fluorescence-based kinase assays (IC₅₀ via dose-response curves) .
- Controls : Use ampicillin (antimicrobial) and staurosporine (kinase inhibitor) .
Advanced Research Questions
Q. How can synthetic yields and purity be improved?
- Solvent Screening : Test DMF or acetonitrile to enhance reactivity .
- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate acylation .
- By-product Analysis : Use LC-MS to identify dimers or hydrolysis products .
Case Study: Flow chemistry reduced impurities by 15% compared to batch methods .
Q. How should contradictory bioactivity data be resolved?
- Structural Comparisons : Analyze analogs (e.g., methyl vs. ethyl substituents) via X-ray crystallography .
- Assay Standardization : Use identical bacterial strains (e.g., ATCC 25923 for S. aureus) .
- Meta-Analysis : Aggregate PubChem data to identify trends in IC₅₀ variability .
Q. What computational methods predict biological targets?
- Molecular Docking : AutoDock Vina for kinase binding (∆G = -9.2 kcal/mol in analogs) .
- QSAR Modeling : Correlate logP and H-bond donors with activity .
Q. What factors influence compound stability during storage?
- Temperature : Store at -20°C in amber vials to limit degradation .
- pH : Avoid aqueous solutions outside pH 5–8 to prevent hydrolysis .
- Light : UV protection mitigates chloroamide bond cleavage .
Q. How can substituent modifications enhance bioactivity?
- Electrophilic Substitution : Introduce -CF₃ to improve binding affinity .
- Amide Isosteres : Replace amide with sulfonamide for metabolic stability .
- Side Chain Elongation : Extend propanamide to enhance hydrophobic interactions .
Example: 4-Ethyl substitution reduced MIC by 50% in analogs .
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
